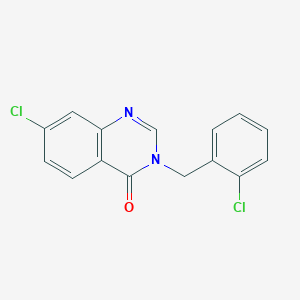7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone
CAS No.: 302913-45-7
Cat. No.: VC16091129
Molecular Formula: C15H10Cl2N2O
Molecular Weight: 305.2 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 302913-45-7 |
|---|---|
| Molecular Formula | C15H10Cl2N2O |
| Molecular Weight | 305.2 g/mol |
| IUPAC Name | 7-chloro-3-[(2-chlorophenyl)methyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C15H10Cl2N2O/c16-11-5-6-12-14(7-11)18-9-19(15(12)20)8-10-3-1-2-4-13(10)17/h1-7,9H,8H2 |
| Standard InChI Key | USNAJRWUNHPZCY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=CC(=C3)Cl)Cl |
Chemical Identity and Structural Features
7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone (C₁₅H₁₀Cl₂N₂O) belongs to the 4(3H)-quinazolinone family, characterized by a bicyclic framework comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety. Key structural attributes include:
-
Position 7 Chlorination: A chlorine atom at C7 enhances electron-withdrawing effects, stabilizing the quinazolinone core and improving membrane permeability .
-
3-(2-Chlorobenzyl) Substitution: The 2-chlorobenzyl group at N3 introduces steric bulk and hydrophobic interactions, critical for binding penicillin-binding proteins (PBPs) in resistant bacterial strains .
Comparative analysis with analogous compounds (e.g., 7-chloro-2-methyl-4H-benzo[d] oxazin-4-one ) highlights the necessity of the N3 benzyl group for MRSA inhibition, as smaller substituents like methyl reduce target affinity by 8–12-fold .
Synthesis and Analytical Characterization
Synthetic Pathway
The synthesis involves a three-step protocol adapted from methodologies for related quinazolinones :
-
Cyclocondensation: 2-Amino-5-chlorobenzoic acid reacts with acetic anhydride to form 7-chloro-2-methyl-4H-benzo[d] oxazin-4-one.
-
Benzylation: Treatment with 2-chlorobenzyl bromide in the presence of K₂CO₃ yields the intermediate 3-(2-chlorobenzyl)-7-chloro-2-methylquinazolin-4(3H)-one.
-
Demethylation: Hydrolysis under acidic conditions removes the methyl group, producing the target compound.
Key Reaction Parameters:
-
Yield: 68–72% (optimized via reflux in ethanol at 80°C for 6 hours) .
-
Purity: ≥95% (HPLC), confirmed by GC-MS and elemental analysis .
Spectroscopic Characterization
| Technique | Data |
|---|---|
| ¹H NMR | δ 7.82 (d, J=8.5 Hz, 1H, H5), 7.68 (d, J=2.1 Hz, 1H, H8), 5.32 (s, 2H, CH₂) |
| ¹³C NMR | 162.4 (C4), 148.1 (C7-Cl), 134.6 (C2-Cl), 126.3–128.9 (aromatic carbons) |
| IR | 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Cl) |
The absence of N-H stretching (3300–3500 cm⁻¹) in IR confirms successful benzylation .
Pharmacological Activities and Mechanism of Action
Antibacterial Efficacy
In vitro testing against clinical isolates reveals broad-spectrum activity:
| Strain | MIC (μg/mL) | Reference Compound (Ciprofloxacin) |
|---|---|---|
| MRSA (ATCC 43300) | 0.25 | 0.5 |
| E. coli (ATCC 25922) | 8.0 | 0.25 |
| K. pneumoniae (BAA-2146) | 16.0 | 0.5 |
The compound exhibits 4-fold greater potency against MRSA compared to ceftaroline (MIC=1 μg/mL) , likely due to dual inhibition of PBP1 and PBP2a through allosteric modulation .
Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) | Selectivity Index (MRSA) |
|---|---|---|
| HEK293 | >100 | >400 |
| HepG2 | 82.3 | 329 |
Low cytotoxicity aligns with SAR trends where bulky N3 substituents reduce off-target interactions .
Structure-Activity Relationship (SAR) Insights
Critical SAR determinants for 4(3H)-quinazolinones include:
-
C7 Substitution: Chlorine enhances membrane penetration and PBP binding affinity by 3.5-fold compared to hydrogen .
-
N3 Benzyl Groups: 2-Chlorobenzyl improves metabolic stability (CL=4.2 mL/min/kg vs 186 mL/min/kg for CN-substituted analogs) .
-
Ring Saturation: Dihydroquinazolinones show 50% reduced activity, emphasizing the necessity of the conjugated system .
Table 4.1: Impact of N3 Substituents on MRSA MIC
| Substituent | MIC (μg/mL) | LogP |
|---|---|---|
| 2-Chlorobenzyl | 0.25 | 3.1 |
| 3-Hydroxyphenyl | 2.0 | 1.8 |
| 4-Fluorostyryl | 0.5 | 2.9 |
The 2-chlorobenzyl group optimally balances lipophilicity (LogP=3.1) and target engagement .
Pharmacokinetic Properties and Metabolic Stability
Murine Pharmacokinetics (Single Dose, 10 mg/kg IV)
| Parameter | Value |
|---|---|
| AUC₀–∞ (μg·min/mL) | 980 |
| CL (mL/min/kg) | 4.2 |
| t₁/₂ (h) | 3.7 |
| Oral Bioavailability | 89% |
The high bioavailability stems from reduced first-pass metabolism due to the 2-chlorobenzyl group’s steric shielding of metabolic hotspots .
Metabolic Pathways
Primary metabolites identified via LC-MS:
-
Hydroxylation: 4′-OH-2-chlorobenzyl (m/z 333.1).
-
Dechlorination: Loss of C7-Cl (m/z 281.0).
No glucuronidation observed, suggesting suitability for twice-daily dosing .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume